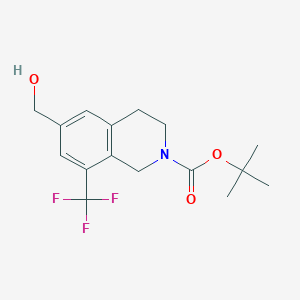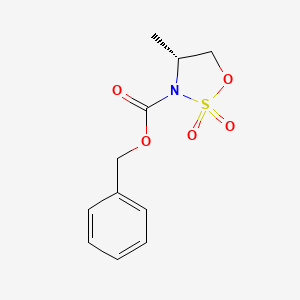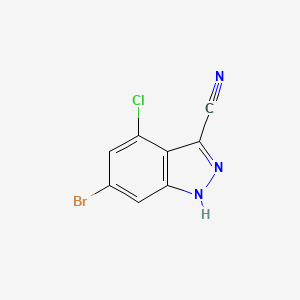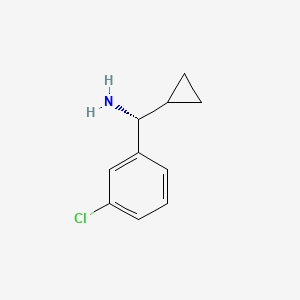![molecular formula C7H14FNO B13900260 [(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom and a hydroxyl group in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including cyclization reactions of appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring is a critical step. This can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced at the 2-position through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Methylation: The methyl groups are introduced at the 1 and 2 positions through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding alkane. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or sodium thiolate can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or sodium thiolate in ethanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry
In organic synthesis, [(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol serves as a valuable building block for the construction of more complex molecules. Its unique stereochemistry makes it useful in the synthesis of chiral compounds and enantiomerically pure substances.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Its fluorine atom and hydroxyl group may interact with biological targets, leading to potential therapeutic applications.
Medicine
This compound is being investigated for its potential use in pharmaceuticals, particularly as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with specific biological activities.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the hydroxyl group can participate in hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[(4R)-4-chloro-1,2-dimethyl-pyrrolidin-2-yl]methanol: Similar structure with a chlorine atom instead of fluorine.
[(4R)-4-bromo-1,2-dimethyl-pyrrolidin-2-yl]methanol: Similar structure with a bromine atom instead of fluorine.
[(4R)-4-hydroxy-1,2-dimethyl-pyrrolidin-2-yl]methanol: Similar structure with a hydroxyl group instead of fluorine.
Uniqueness
[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
(4-fluoro-1,2-dimethylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H14FNO/c1-7(5-10)3-6(8)4-9(7)2/h6,10H,3-5H2,1-2H3 |
InChI Key |
GITFXLOGDAALFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)




![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)



![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)

